1-Amino-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-Amino-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound that features a triazole ring with an amino group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of appropriate hydrazine derivatives with formic acid or its derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of amino-triazole derivatives.
Substitution: Formation of esters, amides, and other substituted triazoles.
Scientific Research Applications
1-Amino-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Comparison: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJHQADLZHJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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